molecular formula C24H23N3O6S B11631222 Methyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11631222
M. Wt: 481.5 g/mol
InChI Key: BGUHVZJHFVQCNC-UHFFFAOYSA-N
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Description

Methyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of Methyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically includes the following steps:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridine ring.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanide salts.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the tetrahydropyridine ring, typically through a palladium-catalyzed cross-coupling reaction.

    Addition of the Sulfanyl Group: The sulfanyl group is introduced through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Methyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Methyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: This compound has a similar structure but lacks the methoxyphenyl and sulfanyl groups.

    2-Cyano-4’-methylbiphenyl: This compound has a cyano group and a biphenyl structure but lacks the tetrahydropyridine ring and other functional groups present in the target compound.

Properties

Molecular Formula

C24H23N3O6S

Molecular Weight

481.5 g/mol

IUPAC Name

methyl 5-cyano-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C24H23N3O6S/c1-31-15-10-8-14(9-11-15)26-19(28)13-34-23-17(12-25)20(16-6-4-5-7-18(16)32-2)21(22(29)27-23)24(30)33-3/h4-11,20-21H,13H2,1-3H3,(H,26,28)(H,27,29)

InChI Key

BGUHVZJHFVQCNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=CC=C3OC)C#N

Origin of Product

United States

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